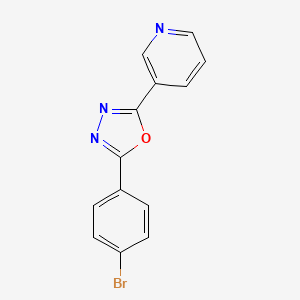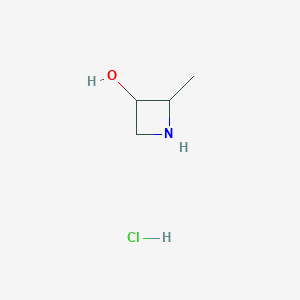
3-methoxy-N-(3-phenylpropyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The compound you mentioned, “3-methoxy-N-(3-phenylpropyl)isoxazole-5-carboxamide”, is a derivative of isoxazole, with additional functional groups attached to it .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazoles consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The additional functional groups in “this compound” would alter the basic structure of the isoxazole.Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including lithiation . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For isoxazoles, these properties can vary widely depending on the specific functional groups attached to the isoxazole ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Isoxazole derivatives, including compounds structurally related to "3-methoxy-N-(3-phenylpropyl)isoxazole-5-carboxamide," are frequently explored for their synthesis and chemical properties. For instance, the study by Hassan, Hafez, and Osman (2014) on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives showcases the versatility of isoxazole compounds in generating a variety of biologically active molecules through chemical transformations (Hassan et al., 2014). Similarly, the work by Micetich and Chin (1970) on the preparation and lithiation of 3,5-disubstituted isoxazoles provides insights into the methods for functionalizing isoxazole rings, a key step in the synthesis of complex molecules (Micetich & Chin, 1970).
Biological Evaluation
The biological activities of isoxazole derivatives are a significant area of interest. The potential anticancer properties of synthesized isoxazole compounds, as investigated by Shaw et al. (2012), highlight the therapeutic applications of these molecules. Their study found that certain N-phenyl-5-carboxamidyl isoxazoles exhibited potent activity against colon cancer cells, underscoring the importance of isoxazole derivatives in developing new chemotherapeutic agents (Shaw et al., 2012).
Antimicrobial and Antitubercular Activity
Isoxazole compounds are also researched for their antimicrobial properties. Shingare, Patil, and colleagues (2018) synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. Their findings indicate the potential of these compounds in addressing bacterial infections and tuberculosis, showcasing the broad spectrum of biological activities associated with isoxazole derivatives (Shingare et al., 2018).
Propiedades
IUPAC Name |
3-methoxy-N-(3-phenylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-13-10-12(19-16-13)14(17)15-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFWBABDCSSRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanopropyl)-2-[(3,5-dimethylphenyl)formamido]acetamide](/img/structure/B2652555.png)
![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2652557.png)
![5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2652559.png)
![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652560.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2652561.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2652567.png)
![1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2652568.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2652570.png)


![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct](/img/structure/B2652574.png)

